Maléate de bromphéniramine

Vue d'ensemble

Description

Brompheniramine maleate is a first-generation antihistamine belonging to the alkylamine class. It is primarily used to treat symptoms associated with allergies, such as sneezing, runny nose, and itchy or watery eyes. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Applications De Recherche Scientifique

Brompheniramine maleate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on histamine receptors and its role in allergic reactions.

Medicine: Commonly used in over-the-counter medications for allergy relief.

Industry: Utilized in the formulation of various pharmaceutical products.

Mécanisme D'action

Target of Action

Brompheniramine maleate primarily targets the histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions and inflammatory responses. By acting on these receptors, Brompheniramine maleate can effectively alleviate symptoms associated with allergies and the common cold .

Mode of Action

Brompheniramine maleate acts as an antagonist of histamine H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to these sites and triggering allergic reactions. It also exhibits moderate antimuscarinic actions , which means it can block the action of acetylcholine, a neurotransmitter in the nervous system .

Biochemical Pathways

Upon administration, Brompheniramine maleate competes with histamine for H1-receptor sites on effector cells . This competition prevents histamine from binding to these receptors and initiating the biochemical pathways that lead to allergic symptoms. By blocking these pathways, Brompheniramine maleate can effectively reduce symptoms such as sneezing, runny nose, itchy eyes, and watery eyes associated with allergies and the common cold .

Pharmacokinetics

Brompheniramine maleate is well absorbed from the gastrointestinal tract . It reaches peak serum concentrations between 2 to 4 hours after administration . The drug is distributed widely in the body and can cross the placenta . It is metabolized in the liver, primarily by cytochrome P450 isoenzymes . Approximately 40% of the drug is excreted in the urine within 72 hours, with about 2% being excreted in the feces . The elimination half-life of Brompheniramine maleate is approximately 12 to 34 hours .

Result of Action

The molecular and cellular effects of Brompheniramine maleate’s action primarily involve the inhibition of histamine-induced vasodilation . This results in a reduction of allergy symptoms such as sneezing, runny nose, itchy eyes, and watery eyes . Due to its anticholinergic effects, Brompheniramine maleate may also cause side effects such as drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate .

Action Environment

The action, efficacy, and stability of Brompheniramine maleate can be influenced by various environmental factors. For instance, the drug’s effect can vary depending on the sustained-release system used . A study found that different sustained-release systems could cause variation in the effect of Brompheniramine maleate on mood and psychomotor performance . This suggests that the formulation and delivery method of the drug can significantly impact its action and efficacy.

Analyse Biochimique

Biochemical Properties

Brompheniramine Maleate acts as an antagonist of the H1 histamine receptors . It competes with histamine for the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, mitigating the effects of histamine on bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle . This includes the alleviation of symptoms such as rhinitis (inflammation of the nasal mucous membranes), urticaria (hives), and other allergic symptoms .

Cellular Effects

Brompheniramine Maleate’s antagonistic action on H1 receptors helps reduce the effects of histamine on cells, thereby reducing symptoms of allergies . It may cause side effects such as drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate due to its anticholinergic effects .

Molecular Mechanism

The molecular mechanism of Brompheniramine Maleate involves acting as an antagonist of histamine H1 receptors . It competes with histamine for these receptor sites, preventing histamine from binding and exerting its effects . This helps alleviate symptoms associated with allergies and the common cold .

Temporal Effects in Laboratory Settings

The temporal effects of Brompheniramine Maleate in laboratory settings can vary. The peak concentrations generally occur within 2–5 hours following oral administration . The duration of action varies from patient to patient .

Metabolic Pathways

Brompheniramine Maleate is metabolized by cytochrome P450 isoenzymes in the liver . The metabolism of Brompheniramine can be increased when combined with certain other substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of brompheniramine maleate typically involves the reaction of 4-bromobenzyl cyanide with sodium amide and 2-chloropyridine to produce bromophenyl-pyridyl acetonitrile. This intermediate is then reacted with sodium amide and dimethylaminoethyl chloride to yield brompheniramine .

Industrial Production Methods: Industrial production of brompheniramine maleate involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The compound is often crystallized from solvents like methanol to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Brompheniramine maleate undergoes various chemical reactions, including:

Oxidation: Brompheniramine can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert brompheniramine to its amine derivatives.

Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or iodine under controlled conditions.

Major Products:

Oxidation: N-oxides of brompheniramine.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Comparaison Avec Des Composés Similaires

Chlorpheniramine: Similar in structure but contains a chlorine atom instead of bromine.

Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine.

Triprolidine: Another first-generation antihistamine with similar pharmacological properties.

Uniqueness: Brompheniramine maleate is unique due to its specific bromine substitution, which influences its pharmacokinetic properties and receptor binding affinity. This makes it particularly effective in certain formulations and therapeutic applications .

Propriétés

Numéro CAS |

980-71-2 |

|---|---|

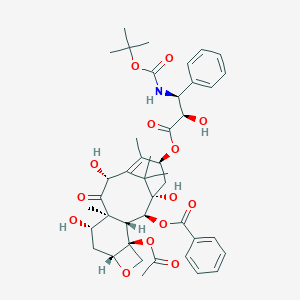

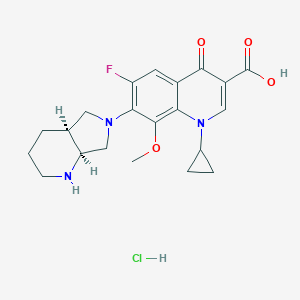

Formule moléculaire |

C20H23BrN2O4 |

Poids moléculaire |

435.3 g/mol |

Nom IUPAC |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

SRGKFVAASLQVBO-WLHGVMLRSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Apparence |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

980-71-2 |

Pictogrammes |

Irritant |

Numéros CAS associés |

86-22-6 (Parent) |

Synonymes |

Brompheniramine Brompheniramine Maleate Brompheniramine Maleate (1:1) Chlorphed Dimetane Dimetane Ten Dimetane-Ten Dimetapp Allergy Maleate, Brompheniramine Oraminic 2 Oraminic-2 p Bromdylamine p-Bromdylamine para Bromdylamine para-Bromdylamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.